molecular formula C7H6N4O B3372397 2-cyano-N-(pyrimidin-2-yl)acetamide CAS No. 90158-72-8

2-cyano-N-(pyrimidin-2-yl)acetamide

Cat. No. B3372397
CAS RN: 90158-72-8
M. Wt: 162.15 g/mol
InChI Key: ZQQDHDUYVWOSSB-UHFFFAOYSA-N
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Description

“2-cyano-N-(pyrimidin-2-yl)acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . It is considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-(pyrimidin-2-yl)acetamide” may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-(pyrimidin-2-yl)acetamide” can be represented by the formula C3H4N2O . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-(pyrimidin-2-yl)acetamide” include a molecular weight of 84.0767 .

Scientific Research Applications

Pyrrolobenzimidazoles in Cancer Treatment

Research highlights the design, chemistry, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, focusing on their cytotoxicity and antitumor activity. These compounds, including derivatives like 6-aziridinylquinone (PBIs) and 6-acetamidoquinone derivatives (APBIs), offer a new class of antitumor agents with advantages over existing ones. PBIs alkylate and cleave DNA upon reduction, acting as potent antitumor agents through different mechanisms compared to APBIs, which do not require reductive activation and act as DNA intercalating agents inhibiting topoisomerase II-mediated DNA relaxation (E. B. Skibo, 1998).

Fascinating Variability in Chemistry and Properties of Pyrimidine Complexes

A comprehensive review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes up to 2008 discusses their preparation, properties, and the significant potential for further research. This review addresses their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, highlighting the unexplored potentials of pyrimidine analogues (M. Boča, R. Jameson, W. Linert, 2011).

Hybrid Catalysts in Pyrimidine Synthesis

The article discusses the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the importance of these scaffolds in the medicinal and pharmaceutical industries, reviewing synthetic pathways and potential applications in developing lead molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Anti-inflammatory Activities of Pyrimidine Derivatives

This review focuses on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It highlights the pharmacological effects attributed to their ability to inhibit vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins. The literature suggests that pyrimidines exhibit potent anti-inflammatory effects, offering insights into their therapeutic potential (H. Rashid et al., 2021).

Pyrimidine-Appended Optical Sensors

This review covers pyrimidine-based optical sensors, focusing on literature from 2005 to 2020. It elaborates on the utility of pyrimidine derivatives as sensing materials due to their capability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This work underscores the biological and medicinal applications of pyrimidine derivatives beyond their sensing capabilities (Gitanjali Jindal, N. Kaur, 2021).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDHDUYVWOSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301187
Record name 2-Cyano-N-2-pyrimidinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(pyrimidin-2-yl)acetamide

CAS RN

90158-72-8
Record name 2-Cyano-N-2-pyrimidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90158-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-2-pyrimidinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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